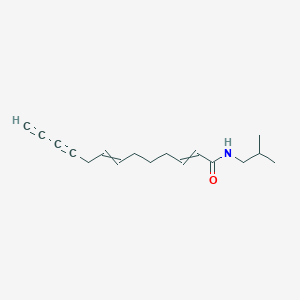
N-(2-Methylpropyl)trideca-2,7-diene-10,12-diynamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Methylpropyl)trideca-2,7-diene-10,12-diynamide is a chemical compound known for its unique structure and properties. It is characterized by the presence of multiple double and triple bonds, making it a compound of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylpropyl)trideca-2,7-diene-10,12-diynamide typically involves the use of cycloaddition reactions, such as the Diels-Alder reaction . This reaction is valuable in organic synthesis due to its ability to form six-membered rings through the addition of dienes and dienophiles . The reaction conditions often require the presence of electron-attracting and electron-donating groups to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
N-(2-Methylpropyl)trideca-2,7-diene-10,12-diynamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alkanes or alkenes.
科学研究应用
N-(2-Methylpropyl)trideca-2,7-diene-10,12-diynamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its effects on biological systems.
Industry: The compound is used in the production of advanced materials and as a precursor for the synthesis of other complex molecules.
作用机制
The mechanism of action of N-(2-Methylpropyl)trideca-2,7-diene-10,12-diynamide involves its interaction with molecular targets and pathways in biological systems. The compound can undergo electrophilic attack on conjugated dienes, leading to the formation of various addition products . The stability of the resulting carbocations and the resonance effects play a crucial role in determining the reaction outcomes .
相似化合物的比较
Similar Compounds
Similar compounds to N-(2-Methylpropyl)trideca-2,7-diene-10,12-diynamide include other dienes and diynes with similar structural features. Examples include:
- N-(2-Methylpropyl)tridec-7-en-10,12-diynamide
- Other trideca-dienes and diynamides with varying substituents
Uniqueness
This compound is unique due to its specific arrangement of double and triple bonds, which imparts distinct chemical reactivity and properties
属性
CAS 编号 |
87797-74-8 |
|---|---|
分子式 |
C17H23NO |
分子量 |
257.37 g/mol |
IUPAC 名称 |
N-(2-methylpropyl)trideca-2,7-dien-10,12-diynamide |
InChI |
InChI=1S/C17H23NO/c1-4-5-6-7-8-9-10-11-12-13-14-17(19)18-15-16(2)3/h1,8-9,13-14,16H,7,10-12,15H2,2-3H3,(H,18,19) |
InChI 键 |
AUFSPNOHXVRCBY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CNC(=O)C=CCCCC=CCC#CC#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(Propan-2-yl)oxy]penta-2,4-dienenitrile](/img/structure/B14413931.png)

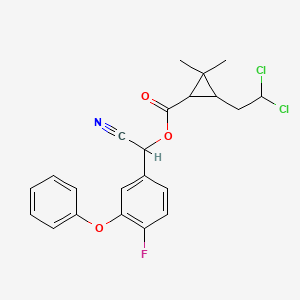
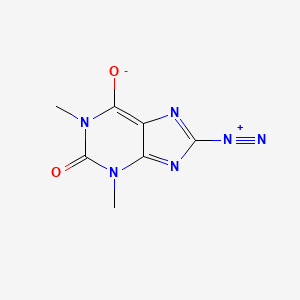



![6-Methyl-2H,7H-[1,3]dioxolo[4,5-h][2]benzopyran-7,9(6H)-dione](/img/structure/B14413990.png)
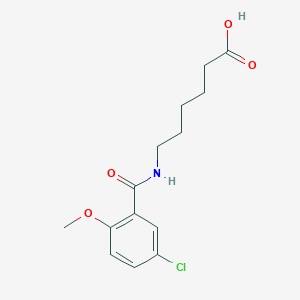
![Butanedioic acid, bis[(3-methoxyphenyl)methylene]-](/img/structure/B14414006.png)
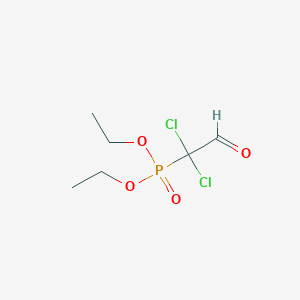
![Methyl {[(benzyloxy)carbonyl]amino}(oxo)acetate](/img/structure/B14414013.png)


